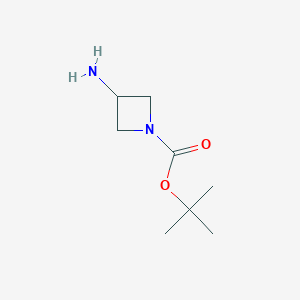

1-Boc-3-(amino)azetidine

Vue d'ensemble

Description

1-Boc-3-(amino)azetidine is used as a pharmaceutical intermediate . It is a part of the Alfa Aesar product portfolio .

Synthesis Analysis

The synthesis of azetidines, including 1-Boc-3-(amino)azetidine, can be achieved via visible-light-mediated intermolecular [2+2] photocycloadditions . This approach utilizes the unique triplet state reactivity of oximes, specifically 2-isoxazoline-3-carboxylates . The reactivity of this class of oximes can be harnessed via the triplet energy transfer from a commercially available iridium photocatalyst and allows for [2+2] cycloaddition with a wide range of alkenes .Molecular Structure Analysis

The molecular formula of 1-Boc-3-(amino)azetidine is C8H16N2O2 .Chemical Reactions Analysis

The synthesis of azetidines, including 1-Boc-3-(amino)azetidine, is characterized by its operational simplicity, mild conditions, and broad scope . It allows for the synthesis of highly functionalized azetidines from readily available precursors .Physical And Chemical Properties Analysis

The molecular weight of 1-Boc-3-(amino)azetidine is 172.22 g/mol . The refractive index is 1.4691 and the density is 1.0234 g/mL at 25 °C .Applications De Recherche Scientifique

- “1-Boc-3-(amino)azetidine” is used as a starting material in organic synthesis . It’s also used as an intermediate in pharmaceuticals .

- Azetidines, the class of compounds to which “1-Boc-3-(amino)azetidine” belongs, are one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry .

- The reactivity of azetidines is driven by a considerable ring strain, while at the same time the ring is significantly more stable than that of related aziridines .

- This unique reactivity can be triggered under appropriate reaction conditions .

- Azetidines are used as motifs in drug discovery, polymerization, and chiral templates .

- A simple and efficient synthetic route for the preparation of new heterocyclic amino acid derivatives containing azetidine rings has been described .

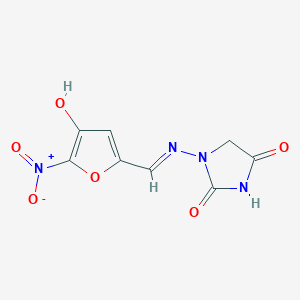

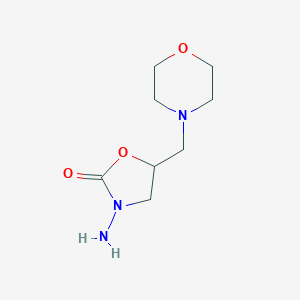

- The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .

- The synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .

Organic Synthesis and Medicinal Chemistry

Synthesis of New Heterocyclic Amino Acid Derivatives

- Azetidines have been used in the invention of new [2+2] cycloaddition reactions for azetidine synthesis .

- This process involves the reaction of two unsaturated compounds to form a cyclic product .

- The unique reactivity of azetidines, driven by considerable ring strain, can be triggered under appropriate reaction conditions .

- Metalated azetidines have found applications in various chemical reactions .

- These reactions often involve the use of a metal catalyst to facilitate the reaction .

- The unique reactivity of azetidines can be exploited in these reactions .

- Azetidines have been used in practical C(sp3)–H functionalization .

- This involves the modification of a carbon-hydrogen bond to introduce new functional groups .

- The unique reactivity of azetidines allows for this functionalization to occur under specific conditions .

- Azetidines have been used in reactions involving facile opening with carbon nucleophiles .

- This involves the breaking of the azetidine ring to form new compounds .

- The unique reactivity of azetidines allows for this ring-opening to occur under specific conditions .

- Azetidines have been used in the synthesis of polymers .

- This involves the polymerization of azetidine monomers to form long-chain molecules .

- The resulting polymers have many important applications, such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection .

Invention of New [2+2] Cycloaddition Reactions for Azetidine Synthesis

Applications of Metalated Azetidines

Practical C–H Functionalization

Facile Opening with Carbon Nucleophiles

Application of Azetidines in Polymer Synthesis

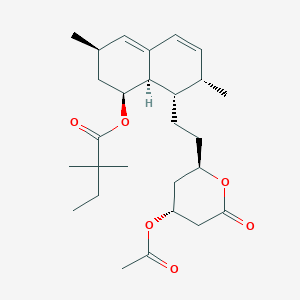

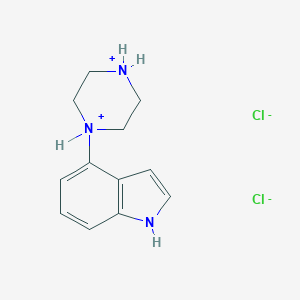

- Azetidines, including “1-Boc-3-(amino)azetidine”, are used in the synthesis of bioactive molecules and natural products .

- Some well-known examples of azetidine-containing drugs are azelnidipine, an antihypertensive calcium channel blocker, cobimetinib, a mitogen-activated protein kinase inhibitor, and ximelagatran, an oral anticoagulant .

- The unique four-membered ring scaffold of azetidines containing the embedded polar nitrogen-atom represents a privileged motif in medicinal chemistry .

- Azetidines are structurally related to 2-azetidinones, which inherit the reactive properties of the strained four-membered azetidine ring .

- 2-Azetidinones are critically important β-lactams used in the synthesis of antibiotics .

- “1-Boc-3-(amino)azetidine” can be used in the synthesis of functionalised 3-substituted 3-(acetoxymethyl)azetidines .

- This involves aza-Michael addition with NH-heterocycles .

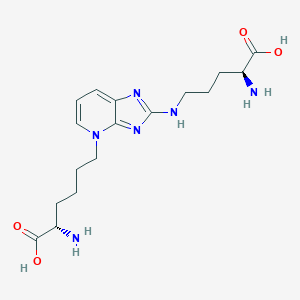

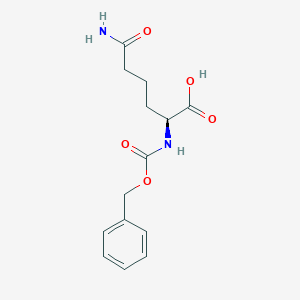

- “1-Boc-3-(amino)azetidine” can be used in the synthesis of novel heterocyclic amino acid derivatives .

- This involves the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .

- Azetidines, including “1-Boc-3-(amino)azetidine”, can be used in the synthesis of polyamines .

- This involves anionic and cationic ring-opening polymerization .

- The resulting polymers have many important applications, such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection .

Synthesis of Bioactive Molecules and Natural Products

Synthesis of 2-Azetidinones

Synthesis of Functionalised 3-Substituted 3-(Acetoxymethyl)azetidines

Synthesis of Novel Heterocyclic Amino Acid Derivatives

Synthesis of Polyamines

Safety And Hazards

Propriétés

IUPAC Name |

tert-butyl 3-aminoazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-8(2,3)12-7(11)10-4-6(9)5-10/h6H,4-5,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPGLRFGDZJSQGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30363973 | |

| Record name | 1-Boc-3-(amino)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Boc-3-(amino)azetidine | |

CAS RN |

193269-78-2 | |

| Record name | 1-Boc-3-(amino)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Aminoazetidine, N1-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[4'-Hydroxymethyl-(1,1'-biphenyl)-2-yl]-1-triphenylmethyltetrazole](/img/structure/B29663.png)